1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene
Overview
Description
“1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene” is a chemical substance with the molecular formula C7H4ClF3 . It’s also known as p-Chlorobenzotrifluoride .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene” consists of a benzene ring with a chloromethyl group at the 4th position and a trifluoromethyl group at the 2nd position .Physical And Chemical Properties Analysis
The molecular weight of “1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene” is 180.56 g/mol .Scientific Research Applications
Catalysis and Synthesis
1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene is involved in various catalytic and synthetic applications. For instance, Mejía and Togni (2012) discussed its use in the rhenium-catalyzed trifluoromethylation of aromatic compounds, highlighting its role in producing various aromatic and heteroaromatic compounds (Mejía & Togni, 2012). Additionally, its involvement in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) as facilitated by 1,3,5-Tris(hydrogensulfato) benzene is noted for its high yields and eco-friendly reaction conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Polymerization and Material Science
In the field of polymerization and material science, 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene is crucial. Souverain et al. (1980) explored its role in the polymerization of ethylenic monomers, specifically in the formation of various acid-salt mixtures in different solvents (Souverain, Leborgne, Sauvet, & Sigwalt, 1980). Furthermore, Crich and Smith (2001) described its use in the formation of glycosyl triflates and diverse glycosidic linkages, showcasing its versatility in organic synthesis (Crich & Smith, 2001).
Environmental and Photoluminescent Applications
The compound's environmental and photoluminescent applications are also noteworthy. For instance, it's involved in the photocatalytic degradation of various chlorinated hydrocarbons, contributing to environmental cleanup efforts (Ollis, Hsiao, Budiman, & Lee, 1984). Additionally, Chen et al. (2003) demonstrated its use in the construction of photoluminescent metal-organic polymers, highlighting its potential in materials science (Chen, Wang, Chen, Yue, Yuan, Chen, & Wang, 2003).
properties
IUPAC Name |
1-chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREUBTUYADXMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517977 | |
Record name | 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene | |
CAS RN |
23131-73-9 | |
Record name | 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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